Ovral

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

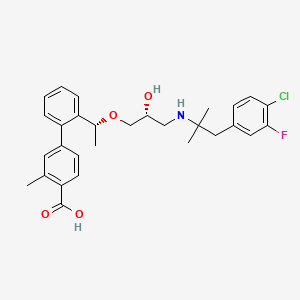

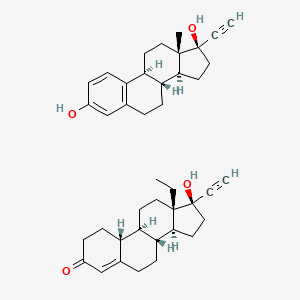

Ethinylestradiol mixture with Levonorgestrel is formulated with increasing dosages of levonorgestrel and ethinyl estradiol.

科学的研究の応用

Ovral in Contraceptive Studies

This compound, a well-known brand of oral contraceptives, was studied for its acceptability in publicly-assisted family planning programs through a double-blind study conducted in Costa Rica and Trinidad. The study involved 1,200 women and compared this compound with another brand, Norinyl. Despite common side effects associated with both brands, this compound was specifically noted for its association with skin problems, notably chloasma, in Costa Rica. This study highlighted the importance of understanding brand-specific side effects and continuation rates in the context of family planning programs (Sanhueza et al., 1979).

This compound in Lipid and Lipoprotein Research

Research on the effects of this compound on lipids and lipoproteins was conducted using cynomolgus monkeys fed an atherogenic diet. The study compared the effects of two contraceptive steroid preparations, one of which included this compound. It was observed that this compound was associated with higher total serum cholesterol and triglyceride concentrations but lower high-density lipoprotein (HDL) cholesterol concentrations compared to the control group. This research provided insights into the cardiovascular risk factors associated with contraceptive steroids and highlighted the specific impact of this compound on lipid metabolism (Parks et al., 1989).

This compound in Ovarian Renin-Angiotensin System Studies

A review focused on the ovarian renin-angiotensin system (OVRAS) and its potential roles in ovarian function and dysfunction. It highlighted the presence of an intrinsic OVRAS in mammalian species, including humans. The review discussed the implication of angiotensin II, a component of OVRAS, in various ovarian functions and dysfunctions, suggesting that pharmacologic regulation of OVRAS might offer new methods for managing fertility and reproduction. Although not directly mentioning this compound, this study provides a broader context for understanding the potential systemic effects of hormonal contraceptives on ovarian physiology (Németh et al., 1994).

This compound in Comparative Trials of Oral Contraceptives

A study assessed the rate of side effects among women using combined oral contraceptives (OCs), including this compound. It highlighted that while cycle control appeared best for women using this compound, there were adverse effects due to switching from one OC to another. This research is significant in understanding the user-specific reactions and adaptation period required when transitioning between different brands of OCs, such as this compound (Edelman et al., 1983).

特性

CAS番号 |

39366-37-5 |

|---|---|

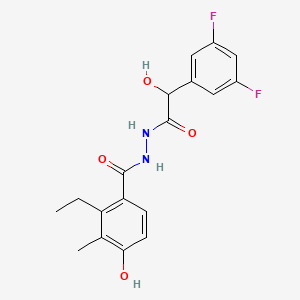

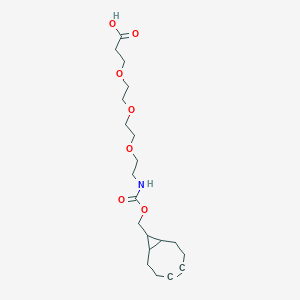

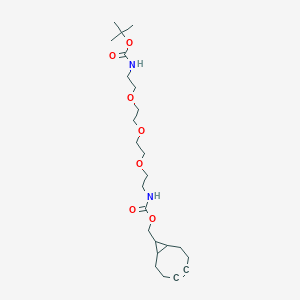

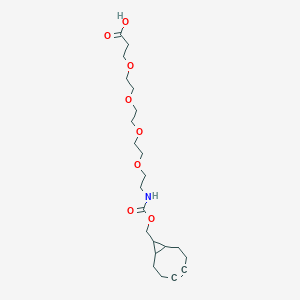

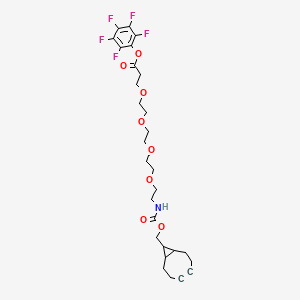

分子式 |

C41H52O4 |

分子量 |

608.863 |

IUPAC名 |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |

InChIキー |

ORKBYCQJWQBPFG-OAEMGMNWSA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ethinylestradiol mixture with Levonorgestrel |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。